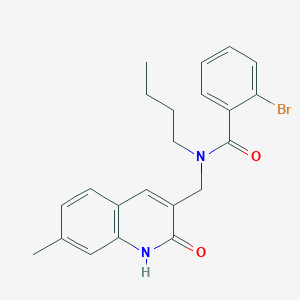
4-(tert-butyl)-N-((2-hydroxyquinolin-3-yl)methyl)-N-(m-tolyl)benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(tert-butyl)-N-((2-hydroxyquinolin-3-yl)methyl)-N-(m-tolyl)benzamide, also known as TAPI-1, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in cancer research. TAPI-1 is a potent inhibitor of the matrix metalloproteinases (MMPs), which are enzymes that play a critical role in the degradation of extracellular matrix (ECM) proteins. Inhibition of MMPs has been shown to have therapeutic potential in cancer treatment, making TAPI-1 a promising candidate for further investigation.
Mecanismo De Acción
4-(tert-butyl)-N-((2-hydroxyquinolin-3-yl)methyl)-N-(m-tolyl)benzamide inhibits MMPs by binding to the active site of the enzyme, preventing it from degrading ECM proteins. This leads to a decrease in cancer cell invasion and metastasis, making this compound a promising candidate for cancer treatment.
Biochemical and Physiological Effects:
This compound has been shown to have a number of biochemical and physiological effects. In addition to its inhibitory effects on MMPs, this compound has been shown to induce apoptosis (programmed cell death) in cancer cells, inhibit angiogenesis (the formation of new blood vessels), and suppress tumor growth.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using 4-(tert-butyl)-N-((2-hydroxyquinolin-3-yl)methyl)-N-(m-tolyl)benzamide in lab experiments is its specificity for MMPs. This compound has been shown to be a potent inhibitor of MMPs, while having little to no effect on other enzymes. This allows for more targeted research on the role of MMPs in cancer progression. One limitation of using this compound in lab experiments is its potential toxicity. This compound has been shown to have cytotoxic effects on some cell lines, which may limit its use in certain experiments.
Direcciones Futuras
There are several future directions for research on 4-(tert-butyl)-N-((2-hydroxyquinolin-3-yl)methyl)-N-(m-tolyl)benzamide. One area of interest is the development of more potent and selective MMP inhibitors. Another area of research is the development of combination therapies involving this compound and other cancer treatments, such as chemotherapy or radiation therapy. Additionally, further research is needed to better understand the mechanisms underlying this compound's effects on cancer cells, which could lead to the development of more effective cancer treatments.
Métodos De Síntesis
4-(tert-butyl)-N-((2-hydroxyquinolin-3-yl)methyl)-N-(m-tolyl)benzamide can be synthesized using a multi-step process that involves the reaction of several chemical compounds. The synthesis method involves the reaction of 2-hydroxy-3-(m-tolyl)benzaldehyde with 2-amino-3-tert-butyl-5-methylphenol to form the intermediate compound, which is then reacted with 3-chloro-2-(chloromethyl)quinoline to produce the final product, this compound.
Aplicaciones Científicas De Investigación
4-(tert-butyl)-N-((2-hydroxyquinolin-3-yl)methyl)-N-(m-tolyl)benzamide has been extensively studied for its potential applications in cancer research. MMPs are known to play a critical role in cancer progression, as they are involved in the degradation of ECM proteins, which allows cancer cells to invade and metastasize to other parts of the body. Inhibition of MMPs has been shown to have therapeutic potential in cancer treatment, and this compound has been shown to be a potent inhibitor of MMPs.
Propiedades
IUPAC Name |
4-tert-butyl-N-(3-methylphenyl)-N-[(2-oxo-1H-quinolin-3-yl)methyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H28N2O2/c1-19-8-7-10-24(16-19)30(27(32)20-12-14-23(15-13-20)28(2,3)4)18-22-17-21-9-5-6-11-25(21)29-26(22)31/h5-17H,18H2,1-4H3,(H,29,31) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZMSBWNPCZHTMPR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)N(CC2=CC3=CC=CC=C3NC2=O)C(=O)C4=CC=C(C=C4)C(C)(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H28N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
424.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

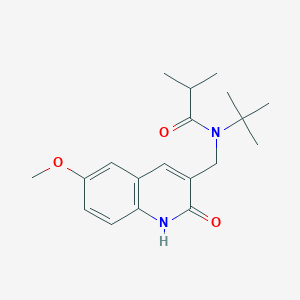
![N-(1-butyl-8-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)-3-nitrobenzamide](/img/structure/B7703266.png)
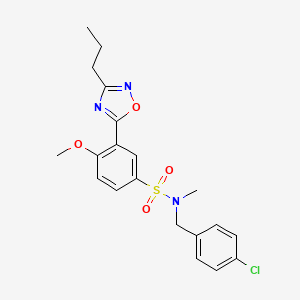
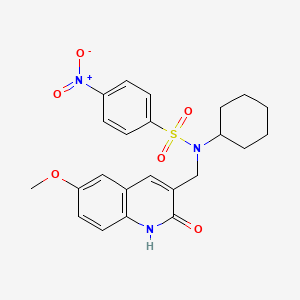
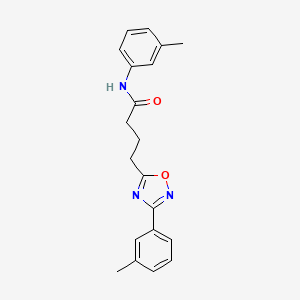

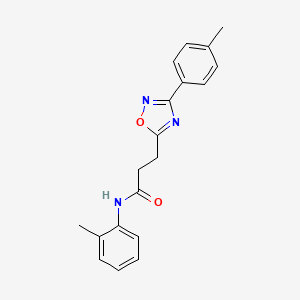
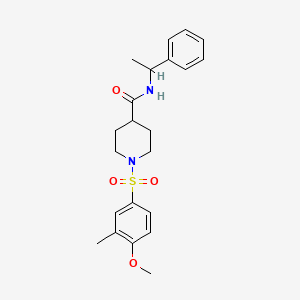
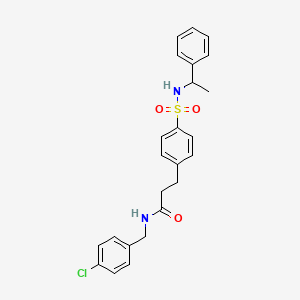
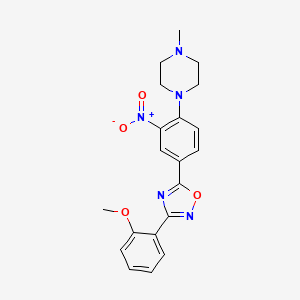
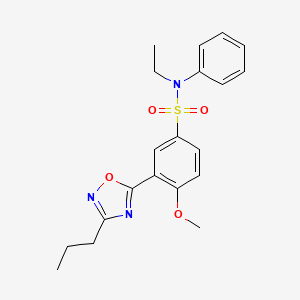
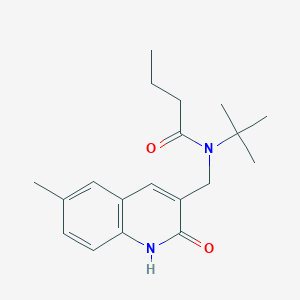
![3-(4-fluorophenyl)-5-oxo-N-(2-phenylethyl)-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B7703366.png)
